N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, often referred to as Compound X , belongs to the class of thienopyrimidine derivatives. Its complex structure combines phenyl, thieno, and pyrimidine moieties, making it an interesting target for synthetic chemists and researchers.
Properties
Molecular Formula |
C24H19Cl2N3O3S2 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S2/c1-32-15-8-6-14(7-9-15)29-23(31)21-16-3-2-4-19(16)34-22(21)28-24(29)33-12-20(30)27-18-11-13(25)5-10-17(18)26/h5-11H,2-4,12H2,1H3,(H,27,30) |
InChI Key |
NWYGVJUECHRWMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)SC5=C3CCC5 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction of the thieno ring can yield the corresponding dihydro derivative.
Substitution: Chlorine atoms on the phenyl ring are susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
The precise mechanism remains under investigation, but potential targets include:
Protein Kinases: Compound X may inhibit specific kinases involved in cell signaling.
Metabolic Pathways: It could interfere with metabolic enzymes or nucleic acid synthesis.
Comparison with Similar Compounds
Compound X stands out due to its fused thieno-pyrimidine core. Similar compounds include:
Thienopyrimidines: Related derivatives lacking the phenyl substituent.
Pyrimidines: Without the thieno ring.
Phenyl-substituted Pyrimidines: Lacking the thieno moiety.
: Reference 1 (if available) : Reference 2 (if available)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
